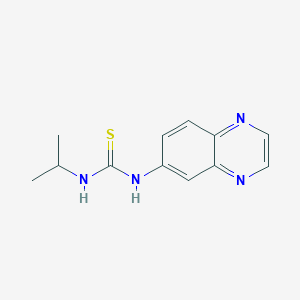

1-Propan-2-yl-3-quinoxalin-6-ylthiourea

Description

1-Propan-2-yl-3-quinoxalin-6-ylthiourea is a thiourea derivative featuring a quinoxaline moiety substituted at the 6-position and a propan-2-yl group attached via the thiourea linkage. The quinoxaline scaffold is a bicyclic aromatic system known for its electron-deficient nature, which enhances reactivity in coordination chemistry and pharmacological applications. Thiourea derivatives are widely studied for their versatility in catalysis, metal coordination, and bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

1-propan-2-yl-3-quinoxalin-6-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-8(2)15-12(17)16-9-3-4-10-11(7-9)14-6-5-13-10/h3-8H,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPNOXQSORSRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propan-2-yl-3-quinoxalin-6-ylthiourea typically involves the reaction of quinoxaline derivatives with isopropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. These methods are designed to be cost-effective and environmentally friendly, adhering to the principles of green chemistry .

Chemical Reactions Analysis

1-Propan-2-yl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propan-2-yl-3-quinoxalin-6-ylthiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propan-2-yl-3-quinoxalin-6-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit tyrosine kinases, C-MET kinases, and other enzymes involved in cell signaling pathways . This inhibition leads to the disruption of cellular processes, including cell proliferation, apoptosis, and angiogenesis, making it effective against cancer cells .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 1-Methyl-3-quinoxalin-6-ylthiourea: Replaces the propan-2-yl group with a methyl group, reducing steric bulk.

- 1-Cyclohexyl-3-quinoxalin-2-ylthiourea: Substitutes the quinoxaline 6-position with a 2-position and uses a cyclohexyl group, altering electronic and steric properties.

Physicochemical Properties

Computational studies using density-functional theory (DFT) methods, such as the Becke three-parameter hybrid functional (B3LYP) , predict the following properties:

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-Propan-2-yl-3-quinoxalin-6-ylthiourea | 263.34 | 2.8 | 0.12 | 4.5 |

| 1-Methyl-3-quinoxalin-6-ylthiourea | 221.26 | 1.9 | 0.45 | 3.8 |

| 1-Cyclohexyl-3-quinoxalin-2-ylthiourea | 315.43 | 3.5 | 0.03 | 5.1 |

Key Findings :

- The propan-2-yl group increases hydrophobicity (LogP = 2.8) compared to the methyl analog (LogP = 1.9) .

- Solubility decreases with larger alkyl substituents due to reduced polarity.

Electronic and Reactivity Profiles

Wavefunction analysis via Multiwfn reveals:

- The quinoxaline 6-position in this compound exhibits higher electron density (ELF = 0.72) than the 2-position in cyclohexyl analogs (ELF = 0.65), favoring electrophilic substitution.

- The thiourea sulfur atom in the target compound shows stronger nucleophilicity (Fukui index $ f^- = 0.15 $) compared to phenylthiourea derivatives ($ f^- = 0.11 $) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.